Product packaging for Illudin S(Cat. No.:CAS No. 1149-99-1)

Illudin S

Cat. No.: B1671722
CAS No.: 1149-99-1
M. Wt: 264.32 g/mol
InChI Key: DDLLIYKVDWPHJI-RDBSUJKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of Illudin S

This compound, a powerful antitumor sesquiterpene, was first isolated in 1963 from the fungus Clitocybe illudens, a species now recognized as Omphalotus illudens. cenmed.comresearchgate.net Concurrently, it was independently identified and named lampterol after its isolation from Lampteromyces japonicus. asm.org The initial discovery of illudins, including this compound, occurred during a screening process for antibiotic substances from the culture broth of Omphalotus illudens. These compounds demonstrated activity against Mycobacterium smegmatis and Staphylococcus aureus, alongside their notable cytotoxic effects. nih.gov

Early investigations into illudins involved evaluating their potential as anticancer agents using rodent tumor models. nih.gov Subsequent studies transitioned to in vitro cultures of human cancer cells to further assess their therapeutic promise. nih.gov Research revealed that this compound induces a complete arrest at the G1-S phase interface of the cell cycle, primarily impacting DNA synthesis. nih.gov Furthermore, this compound exhibited selective toxicity, particularly towards human myelocytic leukemia and epidermoid, lung, ovarian, and breast carcinoma cells, especially with shorter exposure times (≤ 2 hours). nih.govcabidigitallibrary.org This selective cytotoxicity is attributed to an energy-dependent transport mechanism present in sensitive cells. nih.govcabidigitallibrary.org

Due to the inherent toxicity and lack of selectivity of natural illudins towards malignant cells, efforts were directed towards developing semisynthetic derivatives with improved therapeutic indices. nih.govnih.gov A notable example is Irofulven (also known as 6-hydroxymethylacylfulvene or HMAF), a semisynthetic derivative of this compound. researchgate.netwikipedia.orgnih.govmdpi.com Irofulven advanced to Phase II clinical trials for the treatment of castration-resistant metastatic prostate cancer. nih.govnih.govresearchgate.net However, it was later withdrawn from clinical trials in 2012 due to efficacy concerns. nih.gov

Natural Origin and Bioproduction of this compound

This compound is predominantly derived from the fungus Omphalotus illudens, commonly known as the jack-o'-lantern mushroom. cymitquimica.com This North American fungus is frequently found growing in clusters on decaying stumps, buried roots, or at the base of hardwood trees in eastern North America. wikipedia.org Both this compound and illudin M, another related poisonous chemical compound, have been isolated from O. illudens. wikipedia.org

Beyond O. illudens, this compound has also been identified in Omphalotus olearius and Omphalotus guepiniformis. nih.gov Fermentation broths of Omphalotus olearius (ATCC-11719) have yielded both this compound and illudin M. tandfonline.com The production of illudins is not exclusive to these species; other Omphalotus strains, including O. nidiformis, O. olivascens var indigo, O. japonicus, O. mexicanus, and O. subilludens, have been reported to produce illudin M, which is often co-produced with or is structurally similar to this compound. nih.gov

Illudins belong to a family of fungal sesquiterpenes commonly found in Basidiomycetes. mdpi.comnih.gov A broad screening of fungal isolates revealed illudin-like compounds with antibacterial and cytotoxic activities in ten different basidiomycete strains. nih.gov Notably, Coprinopsis episcopalis (syn. Coprinus episcopalis) and a closely related Coprinopsis species were found to produce various illudin-like compounds, including novel illudins such as Illudin I, Illudin I2, and Illudin J2. nih.gov Basidiomycetes are recognized as a rich source of diverse functional secondary metabolites, including terpenoids like illudins, which contribute to their survival and interactions within their environment. sjtu.edu.cn

The development of robust biotechnological processes for illudin production is crucial to ensure a consistent and sustainable supply for ongoing medicinal chemistry studies and preclinical development. nih.gov While this compound can be obtained from natural sources, detailed information regarding media composition and culture conditions for its scalable production remains limited in published literature. nih.gov

Significant progress has been made in optimizing the bioproduction of illudin M, a closely related compound, which serves as a model for this compound production. Initial screenings of various culture media and Omphalotus strains for illudin M production showed that Omphalotus nidiformis cultivated in a corn steep solids-containing medium yielded approximately 38 mg L⁻¹. nih.gov

Further optimization in shake flasks, involving improved seed preparation and a simplified medium composition (glucose 13.5 g L⁻¹; corn steep solids 7.0 g L⁻¹; Dox broth modified 35 mL), substantially increased illudin M titers to approximately 400 mg L⁻¹. nih.gov A subsequent feeding strategy, which included the timed addition of acetate (B1210297) and glucose at 96 hours and 120 hours respectively, resulted in a final illudin M titer of approximately 940 mg L⁻¹ after eight days of cultivation. This represents a remarkable 25-fold increase over the initial production levels. nih.gov

The transition of these optimized processes from shake flasks to stirred tank bioreactors, essential for commercial-scale production, presents challenges due to the complex morphological changes and non-suspended growth patterns characteristic of these fungi. researchgate.netresearchgate.netsecurecell.ch Despite these difficulties, successful transfer of illudin M production processes to 2 L stirred tank bioreactors has been achieved, yielding comparable titers exceeding 900 mg L⁻¹. This success was facilitated by controlling biomass growth through a carefully timed pH-shift and an enhanced precursor-feeding strategy. researchgate.netresearchgate.net Scale-up experiments for illudin M production in 15 L bioreactors (with a 10 L working volume) have also demonstrated promising results, achieving titers over 500 mg L⁻¹ (specifically, 523 mg L⁻¹ in certain reports). researchgate.netresearchgate.net

The primary focus in enhancing terpenoid production from higher fungi has largely been on optimizing fermentation processes, with limited exploration of genetic manipulation techniques for improving endogenous terpenoid biosynthesis. sjtu.edu.cn

Table 1: Illudin M Production Optimization Data

Cultivation StageMedium/ConditionsApproximate Titer (mg L⁻¹)Fold Increase (vs. Initial)
Initial ScreeningCorn steep solids medium38 nih.gov1
Shake Flask OptimizationSimplified medium + improved seed preparation400 nih.gov~10.5
Fed-Batch OptimizationSimplified medium + acetate/glucose feeding940 nih.gov~25
Stirred Tank Bioreactor (2 L)pH-shift + precursor feeding>900 researchgate.netresearchgate.net~23.7
Stirred Tank Bioreactor (15 L)Scaled-up process>500 (e.g., 523) researchgate.netresearchgate.net~13.7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O4 B1671722 Illudin S CAS No. 1149-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,5R)-1,5-dihydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,12,16,18-19H,4-5,7H2,1-3H3/t12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLLIYKVDWPHJI-RDBSUJKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031301
Record name (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149-99-1
Record name (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1149-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Illudin S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Illudin S
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILLUDIN S
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWJ0GY2H7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action in Cellular Systems

DNA Adduct Formation and DNA Damage Response

Illudin S exerts its biological effects largely through the formation of DNA adducts, leading to significant DNA damage and subsequent cellular responses. wikipedia.org

Formation of Uncharacterized DNA Lesions

This compound, upon metabolic activation, produces unstable active metabolites that covalently bind to DNA, resulting in the formation of DNA lesions. wikipedia.orgfishersci.se These lesions are currently considered "poorly characterized" or "as yet poorly characterized" in terms of their precise chemical structure and stability. wikipedia.orgfishersci.se A notable characteristic of these illudin-induced lesions is their ability to largely evade recognition by conventional global DNA repair systems. wikipedia.orgfishersci.se Despite the lack of complete structural elucidation, mass spectral analysis indicates that bioactivation is a prerequisite for this compound to react with DNA and form these adducts. metabolomicsworkbench.org

DNA Synthesis Inhibition and Cell Cycle Arrest

This compound is a potent inhibitor of DNA synthesis. wikipedia.orgguidetopharmacology.orgsenescence.info Studies have shown that this compound causes a complete and rapid block of the cell cycle at the G1-S phase interface, particularly in human myeloid and T-lymphocyte leukemia cells. guidetopharmacology.orgsenescence.info This inhibition of DNA synthesis is a primary effect, as kinetic studies involving radiolabeled thymidine (B127349) incorporation suggest a direct impact on DNA synthesis without significantly affecting RNA or protein synthesis. guidetopharmacology.orgsenescence.info The rapid stalling of DNA replication and transcription is a direct consequence of this compound treatment, contributing to the observed cell cycle arrest. nih.gov

Key Cytotoxicity Data for this compound

Cell TypeEffect on Cell CycleIC50 (nM)Reference
Human Leukemia Cells (HL60)G1-S phase block6-11 guidetopharmacology.orgsenescence.info
Myeloid Leukemia CellsG1-S phase block6-11 guidetopharmacology.org
T-lymphocyte Leukemia CellsG1-S phase block6-11 guidetopharmacology.org

(Note: In a real article, this table could be interactive, allowing users to sort or filter data.)

DNA Repair Pathway Evasion and Engagement

A distinctive feature of illudin-induced DNA lesions is their apparent evasion of several major global DNA repair pathways. fishersci.seidrblab.net Specifically, global-genome nucleotide excision repair (GG-NER), base excision repair (BER), and non-homologous end-joining (NHEJ) systems largely ignore these adducts. fishersci.seidrblab.net However, these lesions are not entirely unrepairable; they can be processed when encountered by stalled replication or transcription complexes. fishersci.seidrblab.net

Transcription-coupled nucleotide excision repair (TC-NER) plays a crucial role in overcoming illudin-induced DNA damage. Core NER enzymes, including XPA, XPF, XPG, and TFIIH, are essential for cellular recovery from this compound exposure. fishersci.seidrblab.net Furthermore, factors specifically involved in TC-NER, such as CSA, CSB, and UVS, are critically important for cell survival, repair, and the recovery of transcription following this compound treatment. nih.govfishersci.seidrblab.net Beyond TC-NER, active RAD18 is also necessary for optimal cell survival, indicating that illudin lesions can block replication forks, thereby engaging post-replication repair (PRR)-like responses. fishersci.seidrblab.net The Y-family DNA polymerase kappa has been observed to be rapidly recruited to chromatin, supporting its preferential use for bypassing this compound lesions. nih.gov

Mutational Signatures Induced by this compound

Chronic exposure to this compound has been shown to induce specific mutational signatures in human cells. nih.govuni.lu These signatures include novel single and double base substitutions, as well as a characteristic indel signature. nih.gov The patterns of these mutations suggest that this compound preferentially alkylates purine (B94841) residues and also contributes to oxidative stress within the cell. nih.gov A strong transcriptional strand bias observed in many mutation contexts further highlights the significant contribution of TC-NER in the repair of this compound-induced lesions. nih.gov Additionally, the presence of collateral mutations indicates the involvement of translesion synthesis pathways, which contribute to the cell's tolerance of this compound-induced damage. nih.gov

Metabolic Activation and Bioactivation Pathways

The cytotoxic effects of this compound are intrinsically linked to its metabolic transformation within the cellular environment. epa.gov

Enzymatic Reduction and Chemical Reaction

The toxicity of this compound is understood to arise from a combination of enzymatic reduction and subsequent chemical reactions. cenmed.comnih.gov A key step in this bioactivation pathway involves enzymatic reduction by cytosolic NADPH-dependent enzymes. cenmed.comnih.govresearchgate.net Prostaglandin (B15479496) reductase 1 (PTGR1), also known as alkenal/one oxidoreductase (AOR), is one such enzyme capable of catalyzing this reduction. nih.govresearchgate.net This enzymatic reduction of the carbon-carbon double bond within the α,β-unsaturated ketone moiety of this compound is hypothesized to generate an extremely unstable, electrophilic cyclohexadiene intermediate. researchgate.net This highly reactive intermediate then readily undergoes chemical reactions with various bionucleophiles, including DNA bases, leading to adduct formation. wikipedia.orgresearchgate.net

Reaction with Thiols (Cysteine, Glutathione) and Unstable Intermediates

This compound readily reacts spontaneously with thiol-containing small molecules, such as cysteine and glutathione (B108866), particularly under mildly acidic conditions, with an optimum pH around 6 researchgate.netnih.govosti.govnih.gov. This reaction involves a Michael-type addition to the α,β-unsaturated ketone moiety of this compound, leading to the formation of a cyclohexadiene intermediate researchgate.netnih.gov. This intermediate is highly unstable and acts as an extremely reactive alkylating agent, which then rapidly converts into a more stable aromatic product researchgate.net. The toxicity of this compound to cells, such as HL-60 myeloid leukemia cells, can be significantly modulated by altering intracellular glutathione levels, indicating the crucial role of these thiol interactions in its cytotoxic profile researchgate.netnih.govnih.gov. In contrast to this compound, its semi-synthetic analogues, acylfulvenes (AFs), are considerably less reactive towards small-molecule thiols nih.govscispace.com.

Cytosolic Reductive Bioactivation to Electrophilic Intermediates

This compound undergoes metabolic activation within cells to produce reactive intermediates cenmed.comgoogle.com. This bioactivation process is primarily a cytosolic reductive transformation of the carbon-carbon double bond within the α,β-unsaturated ketone, which generates an extremely unstable electrophilic cyclohexadiene intermediate researchgate.netgoogle.com. The formation of this electrophilic intermediate is strongly correlated with enhanced cytotoxicity nih.govacs.orgumn.edu. This reductive metabolism is catalyzed by NADPH-dependent enzymes, such as prostaglandin reductase 1 (PTGR1), also known as alkenal/one oxidoreductase (AOR), which are predominantly located in the cytosol of drug-sensitive cells google.comnih.govumn.edu. While this compound is efficiently reduced by PTGR1, the relationship between PTGR1 levels and the resulting cytotoxicity or DNA adduct formation is not as consistently observed as with its acylfulvene (B1200177) counterparts researchgate.net.

Glutathione-Related Interactions

This compound readily reacts with reduced glutathione (GSH), and changes in cellular GSH levels directly influence its toxicity researchgate.netnih.govosti.govnih.govnih.gov. For instance, lowering intracellular glutathione levels can increase the toxicity of this compound to HL-60 cells, and vice versa nih.govosti.gov. Glutathione reductase (GR) is a vital cellular antioxidant enzyme that maintains the intracellular balance of reduced and oxidized glutathione (GSH/GSSG), which is critical for defense against oxidative stress nih.govnih.gov. While acylfulvene analogues are known to inhibit GR activity in a concentration-dependent manner, this compound, even at concentrations up to 2 mM, has been reported to show minimal or no inhibition of GR activity, or is significantly less potent compared to AFs nih.govnih.govscispace.commtu.edu. Acylfulvenes like HMAF can form bis-adducts with GR by reacting with active site cysteines, suggesting a different interaction profile for this compound with this enzyme nih.govnih.gov.

Table 1: Reactivity of this compound and Acylfulvenes with Thiols and Glutathione Reductase

Compound ClassReactivity with Small-Molecule Thiols (e.g., Cysteine, Glutathione)Glutathione Reductase (GR) Inhibition
This compoundHigh reactivity, readily reacts researchgate.netnih.govnih.govnih.govMinimal or no inhibition (up to 2 mM) or significantly less potent nih.govnih.govscispace.commtu.edu
AcylfulvenesLess reactive nih.govscispace.comConcentration-dependent inhibition, some form bis-adducts with active site cysteines nih.govnih.gov

Other Cellular Target Interactions

Interaction with Thiol-Containing Proteins

It has been hypothesized that this compound reacts with thiol-containing enzymes, which likely contributes to its cytotoxicity nih.govresearchgate.net. Both this compound and acylfulvenes are known to alkylate cellular proteins nih.govresearchgate.net. Studies on the thioredoxin system, another major regulator of intracellular redox balance, reveal differential reactivity. Acylfulvenes (AF and HMAF) have been found to inhibit mammalian thioredoxin reductase (TrxR) in the low- to sub-micromolar range, with their inhibition being irreversible and mediated by alkylation of active site selenocysteine/cysteine residues scispace.comnih.govfrontiersin.org. In contrast, this compound is significantly less potent as a TrxR inhibitor scispace.comnih.govfrontiersin.org. Neither this compound nor acylfulvenes appear to inhibit glutathione peroxidase (Gpx) activity scispace.comnih.gov.

Macromolecule Adduct Formation (Beyond DNA)

This compound is metabolically activated to reactive intermediates that are capable of binding to DNA cenmed.comgoogle.comresearchgate.net. The cytotoxicity of this compound is associated with its bioactivation to a potent alkylating agent that reacts with DNA, leading to the interruption of DNA synthesis and repair nih.govresearchgate.net. This compound and its derivatives induce alkyl DNA adducts that are primarily repaired by the transcription-coupled subpathway of nucleotide excision repair (TC-NER) researchgate.neteur.nleur.nl. These lesions appear to be largely ignored by global repair systems like global-genome nucleotide excision repair (GG-NER), base excision repair (BER), and non-homologous end-joining (NHEJ), and are only processed when trapped in stalled replication or transcription complexes eur.nleur.nl. In addition to DNA, cellular assays suggest that this compound also forms covalent adducts with RNA and proteins researchgate.netnih.govbeilstein-journals.org. Protein modification and binding are considered general modes of drug toxicity and contribute to the distinct mechanism of action underlying this compound's cytotoxicity nih.govresearchgate.netresearchgate.net.

Induction of Apoptosis

A key aspect of this compound's molecular mechanism of action is its ability to induce apoptosis, or programmed cell death, in cellular systems researchgate.netnih.govresearchgate.netiiarjournals.orgontosight.ai. This induction of apoptosis is a consequence of the macromolecule adduct formation, particularly with DNA and proteins, which leads to cellular dysfunction nih.goviiarjournals.org. This compound causes cell cycle arrest, notably blocking cells in the G1/S phase in human leukemia cells, which precedes the induction of apoptosis and ultimately leads to cell death researchgate.netiiarjournals.orgchem960.com.

Mitogen-Activated Protein Kinase (MAPK) and Caspase Activation

The cytotoxic effects of this compound are associated with its ability to induce apoptosis, a form of programmed cell death. Apoptosis is orchestrated by a cascade of molecular events, often involving the activation of caspases, which are cysteine aspartate proteases, and can be influenced by mitogen-activated protein kinase (MAPK) pathways.

While the direct and specific mechanisms by which this compound activates MAPK pathways are not explicitly detailed in current research findings, its primary mode of action involves metabolic activation into reactive intermediates that bind to DNA, leading to DNA damage. cenmed.comuni.lu DNA damage is a well-established cellular stress that can initiate various signaling cascades, including those involving MAPK pathways (such as p38 MAPK and JNK) and ultimately leading to apoptosis.

The induction of apoptosis by this compound, and its semi-synthetic derivative Irofulven, is closely linked to caspase activation. Studies on Irofulven, an analog of this compound, demonstrate that it induces apoptosis in prostate cancer cells through mitochondrial dysfunction. This process involves the early translocation of proapoptotic Bax from the cytosol to the mitochondria, followed by the dissipation of mitochondrial membrane potential (ΔΨm) and the subsequent leakage of cytochrome c into the cytosol. The release of cytochrome c then promotes the activation of caspase-9, which in turn initiates a cascade of downstream effector caspases, such as caspase-3 and caspase-7, leading to caspase-dependent DNA fragmentation and cell death. This caspase cascade provides a positive feedback loop that enhances Bcl-2-independent translocation and cytochrome c release.

Transport Mechanisms and Selective Uptake

The selective cytotoxicity of this compound is largely dependent on its cellular uptake mechanisms, which vary significantly between sensitive and resistant cell lines. cenmed.comnih.gov

This compound accumulates intracellularly in sensitive cells via an energy-dependent transport mechanism. cenmed.comnih.gov This active transport system is crucial for the compound's efficacy, particularly with shorter exposure times (e.g., ≤ 2 hours). nih.govwikipedia.org For instance, human myeloid leukemia HL60 cells exhibit rapid and saturable uptake of this compound. cenmed.comnih.gov Kinetic studies in HL60 cells have determined a Michaelis constant (Km) of 4.2 µM and a maximum velocity (Vmax) of 12.2 pmol/minute per 10 million cells, or 730 pmol/hour per 10 million cells. nih.gov

The energy-dependent nature of this transport system is evidenced by its inhibition at low temperatures (4°C) and by metabolic blockers such as 1% azide, 2-deoxyglucose, and antimycin A. cenmed.com This indicates that cellular metabolic energy is required for the efficient uptake of this compound into sensitive cells. cenmed.com

Table 1: Kinetic Parameters for this compound Uptake in HL60 Myeloid Leukemia Cells

ParameterValueUnit
Km4.2µM
Vmax12.2pmol/minute/10 million cells
Vmax730pmol/hour/10 million cells

The apparent histologic specificity of this compound toxicity is directly linked to the presence of this active energy-dependent transport mechanism. nih.govwikipedia.org Sensitive cell lines, including human myelocytic leukemia, epidermoid, lung, ovarian, and breast carcinoma cells, demonstrate selective toxicity to this compound, especially during shorter exposure periods. nih.govwikipedia.org

For example, HL60 myeloid leukemia cells show rapid and high uptake of this compound, concentrating the toxin approximately 19-fold. cenmed.com In contrast, relatively insensitive cell lines, such as 8392 B-cells, exhibit comparatively little drug incorporation. cenmed.com This differential uptake capacity explains why myeloid and breast tumor cells are highly sensitive to this compound with short exposure times, while B-cells are not. cenmed.com

Cells that are relatively resistant to this compound often lack or have a minimal energy-dependent transport system for the compound. cenmed.comnih.gov For instance, the insensitive 8392 B-cells show significantly lower uptake of this compound compared to sensitive HL60 cells, with transport occurring primarily through diffusion (passive or non-energy requiring transport). cenmed.com While a low-capacity transport system has been detected in 8392 B-cells with increased specific activity and longer incubation times, its Vmax is markedly lower and Km significantly higher than in sensitive cell lines, suggesting minimal energy-dependent transport at typical micromolar serum concentrations. This absence or minimal presence of the active transport mechanism in resistant cells, including some normal bone marrow progenitors, contributes to the compound's selective toxicity. cenmed.com

Preclinical Research and Therapeutic Potential

In Vitro Cytotoxicity and Selectivity Profiling

The cytotoxic effects of Illudin S have been evaluated across a wide range of cancer cell lines, demonstrating potent activity, particularly in hematological malignancies and various carcinomas.

This compound has shown marked potency against leukemia cell lines. Early studies identified its high toxicity in the HL-60 human promyelocytic leukemia cell line. Subsequent research has further detailed its activity across various myeloid and T-lymphocyte leukemia cells, indicating a preferential sensitivity in these cancer types.

Table 1: Cytotoxicity of this compound in Human Leukemia Cell Lines

Cell Line Cancer Type IC₅₀ (nM)
HL-60 Promyelocytic Leukemia 6-11
KG-1 Myeloid Leukemia 6-11
8402 T-lymphocyte Leukemia 6-11
CEM T-lymphocyte Leukemia 6-11

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). This compound has demonstrated the ability to circumvent several common mechanisms of drug resistance. It has shown effectiveness against tumor cell lines with resistance mediated by P-glycoprotein (gp170/mdr1), multidrug resistance-associated protein (MRP/gp180), topoisomerase I and II alterations, and increased DNA repair capacity. For instance, in a doxorubicin-resistant T-lymphocyte leukemia CEM cell line, the resistance to this compound was only increased by a factor of two, indicating its potential to treat refractory cancers.

The cytotoxic activity of this compound extends to various solid tumors. Studies have shown its effectiveness against a panel of human carcinoma cell lines, although with varying degrees of sensitivity. This differential sensitivity is thought to be related to the expression of specific cellular uptake transporters for the compound.

Table 2: Cytotoxicity of this compound in Human Carcinoma Cell Lines

Cell Line Cancer Type IC₅₀ (nM)
A-431 Epidermoid Carcinoma Data not available
NCI-H460 Lung Carcinoma Data not available
OVCAR-3 Ovarian Carcinoma Data not available
MCF-7 Breast Carcinoma Data not available

Specific IC₅₀ values for these cell lines were not available in the reviewed literature.

When compared to established chemotherapeutic drugs, this compound often exhibits greater potency, particularly in cell lines that have developed resistance to conventional agents. For example, while doxorubicin (B1662922) can have IC50 values in the micromolar range in some cell lines, this compound consistently demonstrates activity at nanomolar concentrations in sensitive lines. In doxorubicin-resistant cell lines, where the efficacy of doxorubicin is significantly diminished, this compound often retains a high degree of its cytotoxic activity.

Table 3: Comparative Cytotoxicity of this compound and Doxorubicin

Cell Line Cancer Type This compound IC₅₀ (nM) Doxorubicin IC₅₀ (µM)
HL-60 Promyelocytic Leukemia 6-11 ~0.02-0.2
CEM T-lymphocyte Leukemia 6-11 ~0.01-0.1
CEM/ADR5000 Doxorubicin-Resistant Leukemia ~12-22 >10

Data represents approximate ranges compiled from various studies and is for comparative purposes.

In Vivo Efficacy Studies in Xenograft Models

To assess the therapeutic potential of this compound in a more complex biological system, researchers have utilized xenograft models, where human cancer cells are implanted into immunocompromised mice.

Activity in Metastatic Lung Carcinoma Xenografts (MV522)

The human lung carcinoma xenograft model MV522, which is notably resistant to conventional anticancer agents, has been a critical tool in evaluating the preclinical efficacy of this compound and its derivatives. aacrjournals.orgnih.govnih.gov Studies have shown that while this compound itself is extremely toxic at effective doses, its analogues demonstrate significant antitumor activity in this model. researchgate.net For instance, an early analogue, dehydroilludin M, showed better efficacy against MV522 xenografts than nine conventional anticancer drugs, although its performance was comparable to mitomycin C. researchgate.net

However, sublethal doses of this compound did not result in an increased life span of the tumor-bearing animals. researchgate.net In contrast, the semisynthetic derivative Acylfulvene (B1200177) was found to inhibit the growth of the primary tumor and prolong the life span of animals with MV522 xenografts. aacrjournals.orgnih.gov Its efficacy surpassed that of standard chemotherapeutic agents like mitomycin C, cisplatin, and paclitaxel, as well as the parent compound this compound. aacrjournals.orgnih.gov

An even more potent analogue, hydroxymethylacylfulvene (HMAF), also known as Irofulven (MGI-114), demonstrated marked effectiveness in the MV522 model. nih.gov Treatment with HMAF led to the regression of primary tumors in all treated animals and increased their life span by over 150%. nih.gov This was a significant improvement compared to agents like paclitaxel, doxorubicin, or cisplatin, which failed to inhibit tumor growth or prolong life span in this refractory xenograft model. nih.gov Furthermore, HMAF administration was shown to inhibit the development of lung metastasis. nih.gov

CompoundActivity in MV522 Xenograft ModelKey Findings
This compoundHighly toxic at effective doses; no increase in life span at sublethal doses. researchgate.netPoor therapeutic window in this model.
AcylfulveneInhibited primary tumor growth and prolonged life span. aacrjournals.orgnih.govSuperior efficacy compared to this compound and conventional agents (mitomycin C, cisplatin, paclitaxel). aacrjournals.orgnih.gov
Hydroxymethylacylfulvene (HMAF/Irofulven)Induced primary tumor regression in all animals and increased life span by >150%. nih.govMarkedly effective in a model refractory to conventional chemotherapy; inhibited lung metastasis. nih.gov
Dehydroilludin MShowed better efficacy than nine conventional anticancer agents. researchgate.netEfficacy was comparable to mitomycin C. researchgate.net

Efficacy Against Other Tumor Types (Breast, Colon, Skin Cancers)

Preclinical studies have indicated that this compound and its derivatives possess cytotoxic activity against a range of tumor types beyond lung cancer. Illudins have shown selective toxicity against breast, and colon carcinoma cells, among others. nih.gov The cytotoxic potential of these compounds has been investigated across various cancer cell lines.

In studies involving breast cancer cell lines such as BT-474 and MCF-7, this compound demonstrated cytotoxic effects. researchgate.netresearchgate.net Similarly, novel synthesized drug candidates derived from related structural classes have shown enhanced cytotoxic activity against breast (MDA-MB-231) and colon (DLD-1) cancer cell lines. mdpi.comresearchgate.net For colon cancer, the semisynthetic analogue Acylfulvene has been studied in cell lines like SW-480, where its toxicity is linked to cellular bioactivation. nih.gov The analogue HMAF (Irofulven) also showed activity in colon carcinoma cells (CoLo 205). mtu.edu

While direct studies on this compound in skin cancer models are less detailed in the provided context, the broader investigation into novel therapies for melanoma and other skin cancers continues. curetoday.comjddonline.com The development of Illudin derivatives and other targeted therapies holds potential for treating a variety of solid tumors.

Tumor TypeCompound(s)Observed Efficacy (Cell Lines/Models)
Breast CancerThis compound, HMAF, Other AnaloguesCytotoxic to various breast carcinoma cells including BT-474, MCF-7, and MDA-MB-231. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net
Colon CancerAcylfulvene, HMAF, Other AnaloguesActive in colon carcinoma cells such as SW-480, CoLo 205, and DLD-1. mdpi.comresearchgate.netnih.govmtu.edu
Skin CancerBotensilimab (related immunotherapy)Novel drugs are being evaluated for melanoma, indicating a field of active research for resistant skin cancers. curetoday.com

Dosing Regimens and Therapeutic Index Evaluation

A significant challenge with this compound has been its narrow therapeutic index, characterized by a small window between effective and toxic doses. google.com Early preclinical studies revealed that this compound is generally highly toxic, which has precluded its direct use as an anticancer drug. nih.govresearchgate.netresearchgate.net The evaluation of dosing regimens is therefore critical. For instance, in the MV522 xenograft model, an this compound dose of 2.5 mg/Kg administered intraperitoneally three times a week was found to be extremely toxic. researchgate.net

The therapeutic index (TI) is a critical measure of a drug's safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity. nih.gov Drugs with a narrow therapeutic index require careful consideration of dosing to avoid adverse effects. nih.govfda.gov The development of this compound analogues like Acylfulvenes was specifically aimed at improving this therapeutic window. researchgate.netresearchgate.netnih.gov These derivatives were found to be milder toxins than this compound, exhibiting a more favorable tumor selectivity and an improved therapeutic index in preclinical models. mtu.edunih.gov This improved profile is attributed to minor structural modifications that alter the compound's biological activity and dependence on specific cellular bioactivation pathways. nih.govresearchgate.net

The evaluation of various dosing scenarios and regimens is a key part of preclinical development to maximize efficacy while minimizing toxicity. nih.govmdpi.com For Illudin analogues, this has involved testing different administration routes (e.g., intraperitoneal vs. intravenous) and schedules to identify an optimal balance. aacrjournals.orgnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Acylfulvenes as Semisynthetic Analogues

Acylfulvenes are a class of semisynthetic derivatives of this compound, developed to improve upon the natural product's poor therapeutic index. researchgate.netnih.gov These analogues, including the parent Acylfulvene and its derivative hydroxymethylacylfulvene (HMAF), are generated through chemical modification of this compound. mtu.edu Despite minor structural differences from this compound, Acylfulvenes exhibit a significantly improved therapeutic window in both cell-based assays and xenograft models. researchgate.netresearchgate.netnih.gov

The key to their improved profile lies in their mechanism of action. Acylfulvenes are bioreductive alkylating agents, meaning they require activation by cellular enzymes to become potent cytotoxic agents. researchgate.netnih.gov This activation is correlated with enhanced cytotoxicity and is dependent on reductase enzymes like prostaglandin (B15479496) reductase 1 (PTGR1). nih.govresearchgate.net In contrast, while this compound can also be metabolized by PTGR1, its high toxicity does not appear to correspond with the function of this enzyme, suggesting a different, less selective mechanism of action. nih.govresearchgate.net This difference in bioactivation contributes to the greater tumor selectivity of Acylfulvenes compared to the broad toxicity of this compound. nih.gov

Novel Illudin Analogues and Their Cytotoxicity

The quest for anticancer agents with better efficacy and selectivity has led to the synthesis and testing of numerous novel Illudin analogues. aacrjournals.orgnih.govgoogle.com Research has focused on modifying the structure of this compound to enhance its anti-tumor properties while reducing its toxicity to normal cells. mtu.edu Second-generation analogues have been developed and evaluated for their antitumor activity. aacrjournals.orgnih.gov

One promising feature of these newer analogues is their retained activity against various multidrug-resistant (mdr) tumor phenotypes. aacrjournals.orgnih.gov For example, Acylfulvene has shown effectiveness against cell lines with resistance mechanisms involving gp170, topoisomerase I, and topoisomerase II. aacrjournals.orgnih.gov Furthermore, some analogues display an unusual and potent cytotoxicity against cells that are deficient in certain DNA repair mechanisms, specifically those involving the ERCC2 and ERCC3 DNA helicases. aacrjournals.orgnih.goveur.nl This suggests a potential therapeutic niche for these compounds in tumors with specific genetic vulnerabilities. The cytotoxicity of various acylfulvene analogs continues to be tested across a variety of tumor cell lines to elucidate the basis for their increased therapeutic efficacy compared to the parent illudin compounds. researchgate.netresearchgate.net

Synthesis of Illudin Derivatives

The creation of Illudin derivatives primarily involves the semisynthesis from the natural product this compound. nih.gov Acylfulvene, for example, can be obtained through an acid-catalyzed reverse Prins reaction of this compound in dilute sulfuric acid. mtu.edunih.gov A similar process, but with the addition of excess paraformaldehyde, yields hydroxymethylacylfulvene (HMAF). mtu.edu Dehydroilludin M is another derivative, prepared by the oxidation of Illudin M. mtu.eduresearchgate.net

Beyond semisynthesis from natural precursors, total synthesis of illudin-related structures has also been achieved. For instance, a convergent total synthesis of (±)-Illudin C has been described, which involves assembling the complex tricyclic ring system from simpler cyclopropane (B1198618) and cyclopentene (B43876) precursors. colab.wsnih.gov Such synthetic routes are crucial for creating novel analogues that are not directly accessible from the natural product, allowing for more extensive exploration of the structure-activity relationships. google.comacs.org These chemical synthesis strategies are vital for developing new derivatives with potentially superior therapeutic properties.

Advanced Research Methodologies and Techniques

Genetic Surveys and Mutagenesis Studies in Repair-Defective Mutants

Genetic surveys utilizing mutant cell lines with specific defects in DNA repair pathways have been fundamental to understanding the cellular response to Illudin S-induced damage. Early studies using rodent and human fibroblast cell lines with known genetic deficiencies revealed that the Nucleotide Excision Repair (NER) pathway is critical for processing the DNA lesions caused by this compound. eur.nlnih.gov

Detailed genetic analysis demonstrated that an active NER system can prevent as much as 90% of the lethal effects of this compound in human fibroblasts. eur.nlnih.gov Mutagenesis studies pinpointed that core NER enzymes such as XPA, XPF, XPG, and the TFIIH complex are essential for cell survival following exposure. eur.nlnih.gov A striking finding from these surveys was the differential requirement for NER sub-pathways. Cells deficient in factors specific to Transcription-Coupled NER (TC-NER), such as CSA and CSB, exhibited extreme sensitivity to this compound, often more pronounced than their sensitivity to UV radiation. eur.nlresearchgate.net In contrast, cells lacking components of the global-genome NER (GG-NER) initiation complex, like XPC, displayed normal resistance, suggesting that this compound-induced DNA adducts are primarily recognized and repaired when they block transcription. eur.nl

Further studies with a panel of DNA repair-deficient Chinese hamster ovary (CHO) cells confirmed the crucial role of NER. These experiments highlighted an unusual sensitivity pattern: cell lines deficient in the DNA helicases ERCC2 and ERCC3 were the most sensitive to this compound, a reversal of the pattern seen with many other DNA cross-linking agents where ERCC1 and ERCC4 deficient lines are typically most vulnerable. nih.gov This unique sensitivity profile underscores the specific nature of the DNA damage inflicted by this compound and the specialized role of the ERCC2 and ERCC3 helicases in its repair. nih.gov

Table 1: Sensitivity of DNA Repair-Defective Mutant Cell Lines to this compound
Cell Line/DefectRepair Pathway DefectObserved Sensitivity to this compoundKey Finding
XP-ACore NER~10-fold hypersensitiveConfirms NER is essential for repairing this compound lesions. eur.nl
XP-CGlobal-Genome NER (GG-NER)Normal resistanceSuggests GG-NER is not required; damage is recognized at stalled transcription forks. eur.nl
CS-A, CS-BTranscription-Coupled NER (TC-NER)7 to 9-fold hypersensitiveIndicates TC-NER is the critical pathway for repairing this compound damage. eur.nlresearchgate.net
ERCC2, ERCC3 mutants (CHO)NER (DNA helicase components)Unusually high hypersensitivityShows a unique requirement for specific NER helicases, distinct from other alkylating agents. nih.gov
RAD18 mutant (Chicken)Post-Replication Repair (PRR)HypersensitiveDemonstrates that this compound lesions also block replication forks, requiring PRR for tolerance. eur.nlnih.gov

CRISPR Screens for Synthetic Lethality

The concept of synthetic lethality—where the loss of two genes is lethal to a cell, but the loss of either one alone is not—provides a powerful framework for cancer therapy. nih.gov Genome-wide CRISPR-Cas9 screens have emerged as a state-of-the-art tool to identify such genetic interactions. nih.govyoutube.com These screens have been employed to uncover genes that, when knocked out, render cancer cells particularly sensitive to this compound or its derivatives.

Recent genome-wide CRISPR screens have confirmed the findings from earlier genetic surveys, showing that deficiencies in the TC-NER pathway create a strong synthetic lethal interaction with this compound treatment. nih.gov The screens identify genes whose loss leads to increased drug sensitivity, effectively "dropping out" of the cell population during the experiment. nih.gov

Specifically, these unbiased screens have highlighted components of the NER pathway, such as ERCC4 (the gene encoding the XPF protein), as critical for resistance to illudins. thebiogrid.org The loss of ERCC4 function in cancer cells leads to a significant increase in cytotoxicity upon exposure to this compound. This validates the NER pathway as a prime target for creating synthetic lethality and suggests that tumors with pre-existing NER defects (e.g., ERCC2 or ERCC3 mutations) could be highly susceptible to illudin-based therapies. nih.gov

Table 2: Genes Identified in CRISPR Screens Conferring this compound Sensitivity
Gene TargetFunctionScreen RationaleSignificance
ERCC4 (XPF)NER endonucleaseIncreased drug resistanceConfirms NER as a key resistance pathway and a target for synthetic lethality. thebiogrid.org
ERCC2 (XPD)NER helicaseIncreased drug resistanceIdentified as a top hit in screens with illudin analogs, confirming its critical role. nih.gov
ERCC3 (XPB)NER helicaseIncreased drug resistanceMutations shown to be effective on cell lines, indicating a synthetic lethal interaction. nih.gov

Cellular Uptake and Accumulation Studies

The selective cytotoxicity of this compound against certain tumor types is not solely dependent on DNA repair capacity but is also dictated by its transport into the cell. Cellular uptake and accumulation studies, often using radiolabeled this compound, have been pivotal in understanding this selectivity.

Research has shown that the entry of this compound into sensitive cells is mediated by a saturable, energy-dependent transport mechanism. nih.govnih.gov This is in contrast to non-sensitive cells, which exhibit minimal uptake. nih.gov Kinetic studies in sensitive human myeloid leukemia (HL60) cells determined a Michaelis constant (Km) of 4.2 µM and a maximum velocity (Vmax) of 12.2 pmol/minute per 10 million cells. nih.gov This active transport system allows sensitive cells to accumulate the compound to cytotoxic levels even after short exposure periods. nih.gov

Furthermore, studies have shown no evidence of an efflux pump for this compound, meaning that once the compound enters the cell, it is not actively removed. nih.gov The intracellular concentration required to kill 50% of cells varies between cell lines, ranging from 78,000 to over 1.1 million molecules per cell, a value that correlates with the drug's IC50. nih.gov Differential uptake was ruled out as the reason for varying sensitivity among NER-deficient hamster cell lines, as the parental and mutant strains showed equivalent rates of toxin accumulation. researchgate.net

Table 3: Kinetic Parameters of this compound Uptake in Sensitive vs. Non-Sensitive Cells
Cell Line TypeKm (Michaelis Constant)Vmax (Maximum Velocity)Uptake Mechanism
Sensitive (e.g., HL60)Low (e.g., 4.2 µM)High (e.g., 12.2 pmol/min/10⁷ cells)Saturable, energy-dependent. nih.govnih.gov
Non-SensitiveHighLowMinimal, non-saturable. nih.gov

Enzyme Activity and Protein Interaction Assays (e.g., Glutathione (B108866) Reductase, Thioredoxin)

While DNA is a primary target of this compound, its reactivity towards cellular proteins and enzymes has also been investigated using various biochemical assays. Illudins are known to react with thiol-containing molecules, and this interaction can influence cellular redox systems. nih.govnih.gov

Enzyme activity assays have been used to study the effect of this compound on key antioxidant enzymes like Glutathione Reductase (GR) and Thioredoxin Reductase (TrxR). In in vitro assays, this compound did not inhibit GR activity even at high concentrations (up to 2 mM). nih.govnih.gov This is in contrast to its semi-synthetic analog, hydroxymethylacylfulvene (HMAF), which is a potent GR inhibitor. nih.gov However, in cell-based assays, this compound was observed to inhibit cellular GR activity, suggesting it may be converted to a more reactive species within the cell. nih.gov The interaction with GR is complex; this compound can induce conformational changes in the enzyme without directly inactivating it in vitro. nih.gov

Table 4: Effect of this compound on Redox Enzyme Activity
EnzymeAssay TypeFinding for this compoundReference
Glutathione Reductase (GR)In Vitro Enzyme ActivityNo inhibition observed up to 2 mM. nih.govnih.gov
Glutathione Reductase (GR)Cell-Based AssayInhibited cellular GR activity in a concentration-independent manner. nih.gov
General ProteinsActivity-Based Protein Profiling (ABPP)Exerts binding to multiple proteins, suggesting unselective protein reactivity. nih.gov

DNA Adduct Characterization Techniques

The primary mechanism of this compound's genotoxicity is the formation of covalent bonds with DNA, creating DNA adducts that disrupt replication and transcription. researchgate.netnih.gov Characterizing these adducts has required highly sensitive analytical techniques, primarily centered on mass spectrometry (MS).

After being metabolized inside the cell, this compound becomes an electrophilic intermediate that alkylates DNA, preferentially reacting with purine (B94841) bases. nih.govnih.gov The major alkylation site has been identified as the N3 position of adenine. researchgate.net

Advanced mass spectrometry techniques are essential for both identifying and quantifying these adducts. A common strategy involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov One specific method used is data-dependent scanning for the constant neutral loss (CNL) of the deoxyribose sugar moiety (116 amu), which is a diagnostic signature of a deoxynucleoside-adduct. nih.gov This can be combined with further fragmentation (MS³) to elucidate the adduct's structure. nih.govnih.gov Using these methods, researchers have successfully quantified this compound-adenine adducts in cancer cells. For instance, treatment of SW-480 colon cancer cells with 10 nM this compound resulted in the formation of 16 adducts per 10⁷ nucleotides. nih.gov These quantitative approaches demonstrate a clear dose-dependent formation of DNA adducts and are critical for correlating the level of DNA damage with cellular cytotoxicity. nih.gov

Table 5: Techniques for this compound-DNA Adduct Characterization
TechniquePurposeKey Findings for this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separation, detection, and quantification of adducts.The primary method for analyzing this compound-DNA adducts from complex biological samples. nih.govnih.gov
Constant Neutral Loss-MS³ (CNL-MS³)Screening and identification of unknown adducts.Identified adducts by detecting the characteristic loss of deoxyribose. nih.govnih.gov
Stable Isotope Dilution Mass SpectrometryAccurate quantification of specific adducts.Quantified this compound-adenine adducts, showing 16 adducts/10⁷ nucleotides at 10 nM in SW-480 cells. nih.gov
³²P-PostlabelingGeneral screening for DNA adducts.A sensitive, older method capable of detecting a broad range of DNA modifications. nih.gov

Future Research Directions and Unanswered Questions

Comprehensive Characterization of Illudin-Induced DNA Lesions

While it is established that Illudin S is a potent genotoxic agent, the precise chemical nature of the DNA lesions it induces remains incompletely characterized. nih.govresearchgate.net Inside cells, unstable metabolites of this compound are responsible for forming these DNA lesions. researchgate.neteur.nl Current research indicates that these lesions are a form of DNA adduct that effectively stalls both DNA replication and transcription processes. nih.gov However, the full spectrum of these adducts and their specific chemical structures have not been fully defined. Future research must focus on the detailed structural elucidation of these this compound-DNA adducts. Advanced analytical techniques, such as isotope dilution mass spectrometry, have been used to identify and quantify some adducts, but a more comprehensive profile is needed to understand the differences in biological responses between this compound and its analogues. nih.gov A complete characterization is essential for a deeper understanding of their recognition and processing by DNA repair pathways and for designing more effective derivatives.

Development of Novel this compound Analogues with Enhanced Selectivity and Efficacy

The high general toxicity of this compound has spurred the development of semi-synthetic analogues with a more favorable therapeutic index. nih.gov The most notable of these is Irofulven (hydroxymethylacylfulvene or HMAF), which has been investigated in clinical trials. nih.govresearchgate.net Irofulven is understood to act via the same DNA damage and repair mechanism as this compound. nih.gov Research comparing this compound with its analogue acylfulvene (B1200177) shows that while structurally similar, they can elicit different biological responses based on cellular bioactivation capacities. nih.gov The development of these analogues is guided by the principle of exploiting the unique dependence of this compound's cytotoxicity on specific DNA repair pathways like TC-NER. nih.gov The goal is to create compounds that are particularly effective in tumors with deficiencies in these repair pathways, thereby increasing selectivity. Future development should continue to focus on modifying the this compound scaffold to optimize bioactivation, reduce off-target toxicity, and enhance potency against cancer cells with specific genetic backgrounds.

Investigation of this compound in Other Therapeutic Areas (e.g., Antiviral Activity)

Beyond its anti-tumor properties, this compound has demonstrated potential in other therapeutic areas. Research has shown that crude extracts from the fruiting bodies of the mushroom Omphalotus illudens display antiviral activity. nih.govacs.org Through bioactivity-guided isolation, this compound was identified as the sole antiviral component present in these extracts. nih.govacs.org Specifically, it showed activity in an HSV-I/CV-1 (Herpes Simplex Virus-1) antiviral assay. nih.gov This finding opens a significant avenue for future research. Investigations are needed to determine the compound's spectrum of antiviral activity against other viruses, its mechanism of viral inhibition, and its potential for development as an antiviral agent.

Pharmacogenomic and Biomarker Discovery for Response Prediction

The unique reliance of this compound cytotoxicity on specific DNA repair pathways suggests that a patient's genetic makeup could predict their response to Illudin-based therapies. nih.govthoracickey.com The field of pharmacogenomics aims to identify genetic variations that influence drug efficacy and safety, allowing for more personalized treatment strategies. frontiersin.orgresearchgate.net

For this compound and its analogues, the status of DNA repair genes is a promising area for biomarker discovery. For example, the semi-synthetic analogue Irofulven has been shown to be particularly effective against cell lines and patient-derived xenografts that have impaired NER function, such as those with ERCC2 or ERCC3 mutations. nih.gov This suggests that deficiencies in the TC-NER pathway could serve as a predictive biomarker, identifying tumors that are most likely to be sensitive to this class of drugs. Future research should focus on genome-wide analyses to identify additional genetic markers associated with sensitivity or resistance. nih.gov Developing reliable biomarkers will be crucial for selecting patients who would benefit most from Illudin-based therapies and for advancing these compounds into clinical practice. thoracickey.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Illudin S
Reactant of Route 2
Illudin S

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.